molecular formula C9H9NO5S B1520743 5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione CAS No. 60987-22-6

5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione

Cat. No. B1520743
CAS RN: 60987-22-6
M. Wt: 243.24 g/mol
InChI Key: SUIQIOALWGAJCD-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C9H9NO5S. It is an important intermediate in the synthesis of drugs for the treatment of Alzheimer’s disease .


Synthesis Analysis

The compound has been synthesized by evaluating old methods and examining new ones . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .


Molecular Structure Analysis

The molecular structure of the compound is supported by FT-IR, 1H, and 13C NMR spectroscopy as well as elemental analysis .


Chemical Reactions Analysis

The possibility of retro-Michael reaction has been examined on the obtained products. The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives . The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 97–99 °C . The FT-IR spectrum shows peaks at 3071 cm−1 (C–H aromatic), 2933 cm−1 (C–H aliphatic), 1685 cm−1 (C=O), 1593 cm−1 (C=C), 1309–1118 cm−1 (C–N), and 1036 cm−1 (C–O) .

properties

IUPAC Name

5,6-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-14-6-3-5-8(4-7(6)15-2)16(12,13)10-9(5)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQIOALWGAJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NS2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196814
Record name 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione

CAS RN

60987-22-6
Record name 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60987-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16 gm (0.08 mol) of 2-methyl-4,5-dimethoxy-benzene sulfonamide were dissolved in 500 ml of an aqueous 5% sodium hydroxide solution, and the solution was heated at its boiling point for 2 hours after addition of 39.6 gm (0.25 mol) of potassium permanganate. After cooling, the reaction mixture was suction-filtered through celite, and the desired product was precipitated by addition of concentrated hydrochloric acid. Rf -value (benzene/acetone = 3/1): 0.2-0.4.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione
Reactant of Route 2
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione
Reactant of Route 3
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione
Reactant of Route 4
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione
Reactant of Route 5
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione
Reactant of Route 6
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione

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